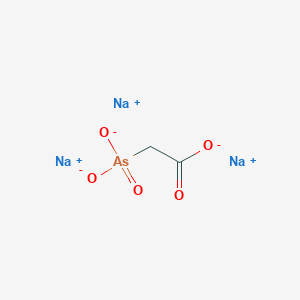![molecular formula C8H2I2S3 B12844714 2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene](/img/structure/B12844714.png)
2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene is a heterocyclic compound that belongs to the family of dithieno[3,2-b;2’,3’-d]thiophenes. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of iodine atoms at the 2 and 6 positions enhances the compound’s reactivity and potential for functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene typically involves the iodination of dithieno[3,2-b;2’,3’-d]thiophene. One common method includes the reaction of dithieno[3,2-b;2’,3’-d]thiophene with iodine (I2) in the presence of an oxidizing agent such as periodic acid (HIO3) and a solvent like acetic acid (AcOH) or carbon tetrachloride (CCl4). This reaction yields 2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene with high efficiency .
Industrial Production Methods
Industrial production of 2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions with nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex structures.
Oxidation and Reduction: The thiophene rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dithieno[3,2-b;2’,3’-d]thiophenes, while coupling reactions can produce extended π-conjugated systems.
科学的研究の応用
2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge mobility and stability.
Photodetectors: The compound is employed in the fabrication of UV-sensitive phototransistors, which are crucial for detecting UV light.
Material Science: Its unique electronic properties make it a valuable building block for designing new materials with tailored functionalities.
作用機序
The mechanism by which 2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene exerts its effects is primarily related to its electronic structure. The presence of iodine atoms and the conjugated thiophene rings facilitate charge transfer and interaction with other molecules. This enables the compound to act as an effective semiconductor in electronic devices. The molecular targets and pathways involved include interactions with other π-conjugated systems and the formation of charge-transfer complexes .
類似化合物との比較
Similar Compounds
Dithieno[3,2-b;2’,3’-d]thiophene (DTT): A parent compound without iodine substitution, known for its high charge mobility and extended π-conjugation.
2,6-Dibromo-dithieno[3,2-b;2’,3’-d]thiophene: Similar to the diiodo derivative but with bromine atoms, offering different reactivity and electronic properties.
Uniqueness
2,6-Diiodo-dithieno[3,2-b;2’,3’-d]thiophene is unique due to the presence of iodine atoms, which enhance its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in organic electronics and material science.
特性
分子式 |
C8H2I2S3 |
|---|---|
分子量 |
448.1 g/mol |
IUPAC名 |
4,10-diiodo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C8H2I2S3/c9-5-1-3-7(12-5)8-4(11-3)2-6(10)13-8/h1-2H |
InChIキー |
QIBHIHXGSZRVJY-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC2=C1SC3=C2SC(=C3)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


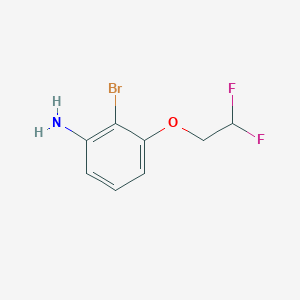
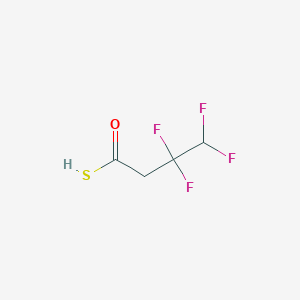
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)
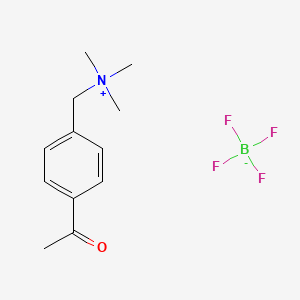
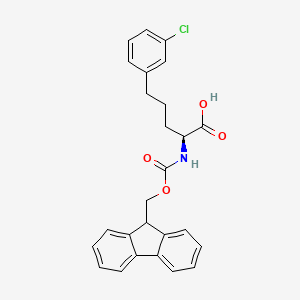
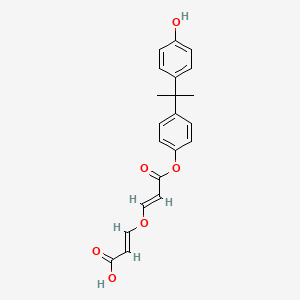

![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)
![7-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B12844689.png)
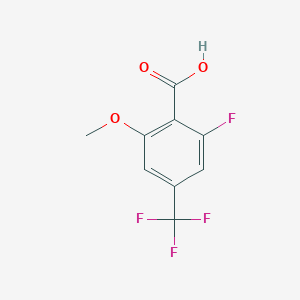
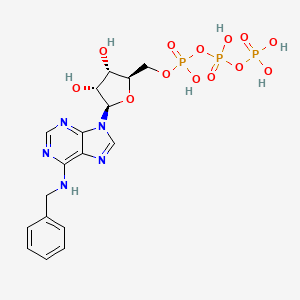
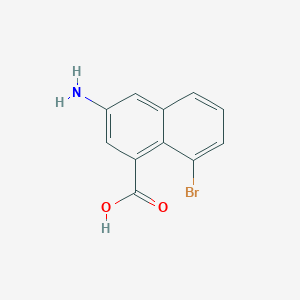
![2,3,3-Trimethyl-3H-pyrrolo[3,2-c]pyridine](/img/structure/B12844703.png)
